Xdm-cbp -

Xdm-cbp

Catalog Number: EVT-13562270
CAS Number:
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xdm-cbp is a potent and selective inhibitor targeting the bromodomains of the CREB-binding protein and E1A-binding protein p300. These bromodomains play a crucial role in regulating gene expression by interacting with acetylated lysine residues on histones. Xdm-cbp has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including those associated with malignant melanoma, breast cancer, and leukemia .

Source and Classification

Xdm-cbp falls under the category of small molecule inhibitors specifically designed to interfere with protein-protein interactions involved in epigenetic regulation. It is classified as an epigenetic modulator due to its role in altering gene expression through the inhibition of bromodomain functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Xdm-cbp typically involves several chemical reactions that focus on forming 4-acyl pyrroles. The general synthetic route includes:

  1. Condensation Reaction: An appropriate aldehyde is reacted with a pyrrole derivative under acidic conditions.
  2. Acylation: The resulting compound undergoes acylation to introduce the acyl group, which is essential for the biological activity of Xdm-cbp.

While specific industrial production methods are not extensively documented, scaling up from laboratory synthesis would require optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity.

Molecular Structure Analysis

Structure and Data

Xdm-cbp's molecular structure features a 4-acyl pyrrole backbone, which is critical for its interaction with bromodomains. The structural characteristics allow it to fit into the binding pocket of the bromodomain, effectively blocking access to acetylated lysine residues on histones.

High-resolution crystal structures have been utilized to study similar compounds, revealing that bromodomains typically consist of four left-handed anti-parallel alpha helices linked by hydrophobic loops that form a recognition site for acetylated lysines . This structural insight is crucial for understanding how Xdm-cbp operates at a molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Xdm-cbp can participate in various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert Xdm-cbp into its reduced forms.
  • Substitution: Xdm-cbp can undergo substitution reactions where functional groups are replaced by others, typically involving halogens or nucleophiles.

The products formed from these reactions depend on the specific reagents and conditions applied during the reaction processes.

Mechanism of Action

Xdm-cbp exerts its effects primarily by inhibiting the bromodomains of CREB-binding protein and E1A-binding protein p300. These bromodomains recognize and bind to acetylated lysine residues on histone proteins, which are vital for gene regulation. By blocking these interactions, Xdm-cbp disrupts the normal function of these proteins, leading to decreased gene expression and inhibited proliferation of cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The precise molecular weight of Xdm-cbp is not specified but can be derived from its chemical structure.
  • Solubility: Typically assessed in various solvents; data on solubility can guide formulation strategies for therapeutic applications.

Chemical Properties

  • Stability: The compound's stability under different pH levels and temperatures should be evaluated to ensure efficacy in biological applications.
  • Reactivity: Understanding its reactivity profile helps predict interactions with biological targets and other chemical entities.

Relevant data regarding these properties are crucial for optimizing synthesis routes and developing formulations for research or therapeutic use .

Applications

Xdm-cbp has significant scientific applications across various fields:

  • Chemistry: Serves as a chemical tool for studying bromodomain functions in biological systems.
  • Biology: Aids in understanding gene expression regulation and chromatin remodeling processes.
  • Medicine: Shows potential as a therapeutic agent for treating cancers such as malignant melanoma, breast cancer, and leukemia by targeting epigenetic mechanisms.
  • Industry: May contribute to drug development efforts aimed at targeting bromodomain-containing proteins .
Introduction to XDM-CBP in Bromodomain-Targeted Drug Discovery

XDM-CBP as a Non-BET Bromodomain Inhibitor: Contextualizing Epigenetic Drug Development

XDM-CBP represents a specialized class of epigenetic therapeutics targeting the bromodomain module of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300). As a non-BET bromodomain inhibitor, it diverges from earlier bromodomain and extraterminal (BET)-focused agents (e.g., JQ1, I-BET762) by selectively disrupting the acetyl-lysine (KAc) recognition function of CBP/EP300—proteins classified within the non-BET family of bromodomain-containing proteins (BCPs) [1]. BCPs comprise 46 human proteins divided into BET (BRD2/3/4/BRDT) and non-BET subgroups, with the latter including CBP/EP300, SMARCA2, and BAZ1B [1]. XDM-CBP exemplifies the strategic shift toward targeting non-BET BCPs to address limitations of BET inhibitors, such as adaptive resistance in oncology and insufficient efficacy in CBP-dependent malignancies [3]. Its chemical scaffold (molecular weight: 366.41 g/mol; formula: C₂₁H₂₂N₂O₄) competitively occupies the KAc-binding pocket, mimicking endogenous acetyl-lysine interactions [2].

Table 1: Classification of Bromodomain-Containing Proteins (BCPs) Relevant to Inhibitor Development

BCP FamilySubtypesRepresentative TargetsExample Inhibitors
BETBD-I, BD-IIBRD4, BRD2JQ1, I-BET762
Non-BETHATs, Helicases, CoactivatorsCBP, EP300, SMARCA2XDM-CBP, SGC-CBP30

Role of CBP/EP300 Bromodomains in Transcriptional Dysregulation and Disease Pathogenesis

The CBP/EP300 bromodomain is a structurally conserved, 110-amino-acid module that recognizes acetylated lysine residues on histones (e.g., H4K5ac, H4K8ac) and transcription factors. This recognition enables the recruitment of CBP/EP300’s histone acetyltransferase (HAT) domain, facilitating chromatin remodeling and transcriptional activation [1] [3]. Dysregulation of this process drives pathogenesis:

  • Oncogenesis: CBP/EP300 bromodomains sustain expression of oncogenes like MYC. In leukemia (e.g., MV4-11 cells), CBP-dependent MYC transactivation supports unchecked proliferation [3]. Chromosomal translocations (e.g., EP300-ZNF384 fusions) further generate oncoproteins in hematologic malignancies [1].
  • Solid Tumors: Overexpression of CBP/EP300 correlates with melanoma, breast cancer, and prostate cancer progression. XDM-CBP exhibits nanomolar to micromolar growth inhibition (GI₅₀) in SK-MEL-5 melanoma (4.2 µM), MCF7 breast cancer (4.2 µM), and HL-60 leukemia (1.3 µM) models [2].
  • Non-Oncologic Pathways: CBP/EP300 bromodomains modulate NF-κB-driven inflammatory cascades, linking them to autoimmune and cardiovascular diseases [1].

Mechanistically, XDM-CBP binds the KAc pocket via hydrogen bonding with asparagine 1168 (N1168)—a residue critical for acetyl-lysine recognition—displacing native substrates and disrupting transcriptional complexes [3].

Table 2: XDM-CBP Antiproliferative Activity in Tumor Cell Lines

Cell LineTumor TypeGI₅₀ (µM)Assay Duration
HL-60Acute Myeloid Leukemia1.372 hours
MCF7Breast Cancer4.272 hours
SK-MEL-5Malignant Melanoma4.272 hours

Data derived from CellTiter 96® AQueous assays [2].

Rationale for Selective Targeting of CBP/EP300 Over BET Family Bromodomains

The therapeutic focus on CBP/EP300 bromodomains arises from distinct advantages over BET inhibition:

  • Disease-Specific Efficacy: While BET inhibitors show limited activity in MLL-rearranged leukemias or solid tumors with CBP dysregulation, CBP/EP300 inhibition directly suppresses oncogenic drivers like MYC in these contexts. XDM-CBP downregulates c-Myc expression in leukemia models, validating mechanistic specificity [3].
  • Redundancy Avoidance: BET proteins (BRD2/3/4) share functional overlap, enabling compensatory pathways upon inhibition. In contrast, CBP/EP300 are non-redundant transcriptional coactivators with unique roles in enhancer assembly, making them irreplaceable in specific disease pathways [1] [3].
  • Mitigated Toxicity: Preclinical studies indicate that CBP/EP300 inhibition spares hematopoietic stem cells more effectively than BET inhibitors, suggesting a superior safety window [3].
  • Synthetic Accessibility: XDM-CBP’s benzimidazole-derived scaffold (CAS: 2138461-99-9) enables optimized binding to the CBP KAc pocket, achieving selectivity >50-fold over BET bromodomains in biochemical assays [2] [3].

Table 3: Therapeutic Profiles of BET vs. CBP/EP300 Bromodomain Inhibitors

ParameterBET InhibitorsCBP/EP300 Inhibitors (e.g., XDM-CBP)
Primary TargetsBRD2, BRD3, BRD4, BRDTCBP, EP300
Oncogenic TargetsMYC, BCL2MYC, c-Myb
Resistance IssuesCommon (adaptive feedback)Limited preclinical evidence
Clinical StagePhase III (e.g., CPI-0610)Phase I (e.g., CCS1477)

Properties

Product Name

Xdm-cbp

IUPAC Name

4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27)

InChI Key

KCGVENSOXCWCNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC3=C2C(=CC=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.